molecular formula C3H4N2O2 B13968440 2-Amino-1,3-oxazol-4-ol CAS No. 832133-89-8

2-Amino-1,3-oxazol-4-ol

Cat. No.: B13968440
CAS No.: 832133-89-8
M. Wt: 100.08 g/mol
InChI Key: JVZHDEANCDIUFQ-UHFFFAOYSA-N
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Description

2-Amino-1,3-oxazol-4-ol is a heterocyclic compound that features both nitrogen and oxygen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-oxazol-4-ol typically involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method includes the reaction of 2-amino acetic acid with nicotinoyl chloride . Another approach involves the use of β-hydroxy amides, which are cyclized using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .

Industrial Production Methods: Industrial production of this compound often employs flow synthesis techniques to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .

Mechanism of Action

The mechanism of action of 2-Amino-1,3-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s primary amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxazole ring’s aromatic character contributes to its stability and reactivity in biological systems .

Properties

CAS No.

832133-89-8

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

IUPAC Name

2-amino-1,3-oxazol-4-ol

InChI

InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5)

InChI Key

JVZHDEANCDIUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)N)O

Origin of Product

United States

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